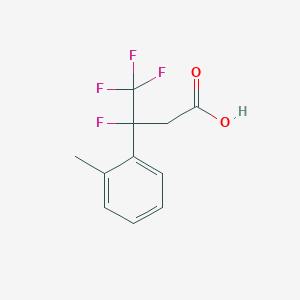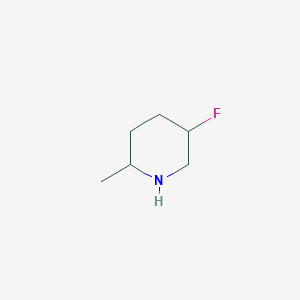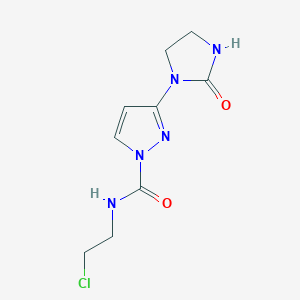
2-Fluoro-5-formylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-formylnicotinic acid is a fluorinated derivative of nicotinic acid It is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position of the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formylnicotinic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
On an industrial scale, the production of fluorinated nicotinic acids can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it does produce nitrous oxide as a by-product, which poses environmental challenges.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-5-carboxynicotinic acid.
Reduction: 2-Fluoro-5-hydroxymethylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-5-formylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2-Fluoro-5-formylnicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-carboxynicotinic acid
- 2-Fluoro-5-hydroxymethylnicotinic acid
- 2-Pivalamido-5-(trifluoromethyl)nicotinic acid
- 5-(3-Formylphenyl)nicotinonitrile
Uniqueness
2-Fluoro-5-formylnicotinic acid is unique due to the presence of both a fluorine atom and a formyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H4FNO3 |
|---|---|
Peso molecular |
169.11 g/mol |
Nombre IUPAC |
2-fluoro-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-6-5(7(11)12)1-4(3-10)2-9-6/h1-3H,(H,11,12) |
Clave InChI |
ZHJCAWSTLZNGHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)



![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)





![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
